N-benzyl-2-(4-methoxyphenyl)quinazolin-4-amine
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Overview
Description
N-benzyl-2-(4-methoxyphenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-methoxyphenyl)quinazolin-4-amine typically involves the condensation of 2-aminobenzamide with benzylamine and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzyl and methoxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
N-benzyl-2-(4-methoxyphenyl)quinazolin-4-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. This compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
- N-benzyl-2-(4-chlorophenyl)quinazolin-4-amine
- N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine
Comparison: N-benzyl-2-(4-methoxyphenyl)quinazolin-4-amine is unique due to its methoxy group, which can influence its biological activity and chemical reactivity. Compared to its chlorinated and nitrated counterparts, the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific therapeutic applications .
Properties
Molecular Formula |
C22H19N3O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-benzyl-2-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C22H19N3O/c1-26-18-13-11-17(12-14-18)21-24-20-10-6-5-9-19(20)22(25-21)23-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,23,24,25) |
InChI Key |
QAQHNHBPNCLBOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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